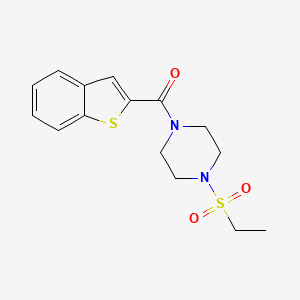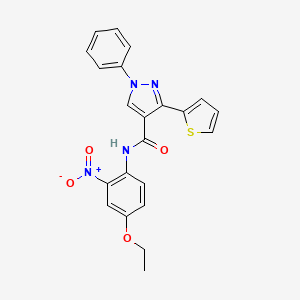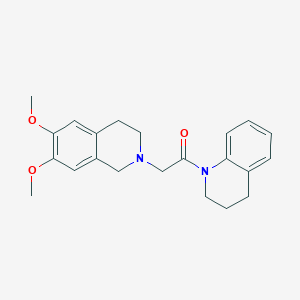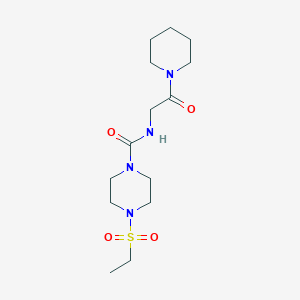![molecular formula C17H23N3O3 B7543142 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide is a synthetic molecule that has shown potential as a research tool in the field of neuroscience. It is commonly referred to as compound 14, and is a member of the morpholine-2,4-dicarboxamide family of compounds. In
Mécanisme D'action
Compound 14 inhibits PP2A by binding to the catalytic subunit of the enzyme. This results in the accumulation of phosphorylated proteins, which can have downstream effects on cellular processes. The exact mechanism of action of compound 14 is still being elucidated, but it is thought to involve the regulation of protein phosphorylation and dephosphorylation.
Biochemical and Physiological Effects:
Compound 14 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the effects of compound 14 on normal cellular processes are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 14 has several advantages as a research tool. It is a potent and selective inhibitor of PP2A, which makes it a valuable tool for studying the function of this enzyme. It is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to its use. Compound 14 has not been extensively studied in vivo, and its effects on normal cellular processes are still being elucidated. Additionally, its potency may make it difficult to use in certain experiments where lower concentrations are desired.
Orientations Futures
There are several future directions for research on compound 14. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies are ongoing to determine whether it can modulate the pathogenesis of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to understand the effects of compound 14 on normal cellular processes and to determine its safety profile. Finally, there is potential for the development of new compounds based on the structure of compound 14 that may have even greater potency and selectivity for PP2A.
Méthodes De Synthèse
The synthesis of compound 14 involves a multi-step process that begins with the reaction of phenylcyclobutanone with ethyl 2-bromoacetate to form 1-phenylcyclobutanecarboxylic acid ethyl ester. This is followed by a series of reactions that ultimately lead to the formation of the final product, 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide. The synthesis method has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
Compound 14 has been shown to have potential as a research tool in the field of neuroscience. It has been found to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of a variety of cellular processes. PP2A has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By inhibiting PP2A, compound 14 may be able to modulate these disorders and provide insight into their underlying mechanisms.
Propriétés
IUPAC Name |
4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-15(21)14-11-20(9-10-23-14)16(22)19-12-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYJFBVNXAFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOC(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)
![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)

